molecular formula C14H14F2O2 B13613264 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid

2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid

Cat. No.: B13613264
M. Wt: 252.26 g/mol
InChI Key: NPQHOAYJRBYUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}propanoic acid is a unique chemical compound characterized by its bicyclo[111]pentane core structure, which is substituted with a phenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1+1+1] cycloaddition reaction, often using a suitable precursor such as a tricyclo[1.1.1.0]pentane derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the bicyclo[1.1.1]pentane core.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products will vary depending on the nucleophile used, potentially resulting in amines, ethers, or thioethers.

Scientific Research Applications

2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: Its fluorinated structure can impart desirable properties such as hydrophobicity and thermal stability, making it useful in developing advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

    Materials Science: Its fluorinated structure can enhance the stability and performance of materials by reducing surface energy and increasing resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine: Similar structure but with an amine group instead of a carboxyl group.

    2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the carboxyl group, making it less reactive in certain chemical reactions.

    2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethanol: Contains a hydroxyl group instead of a carboxyl group, affecting its solubility and reactivity.

Uniqueness

2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid is unique due to its combination of a bicyclo[1.1.1]pentane core, phenyl group, and fluorine atoms, which confer distinct chemical and physical properties. Its carboxyl group also allows for further functionalization, making it versatile for various applications.

Properties

Molecular Formula

C14H14F2O2

Molecular Weight

252.26 g/mol

IUPAC Name

2-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid

InChI

InChI=1S/C14H14F2O2/c1-9(11(17)18)12-7-13(8-12,14(12,15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,18)

InChI Key

NPQHOAYJRBYUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C12CC(C1)(C2(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.